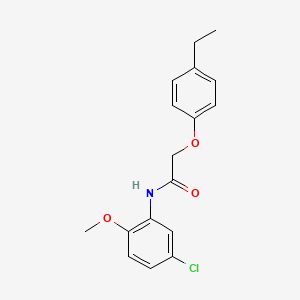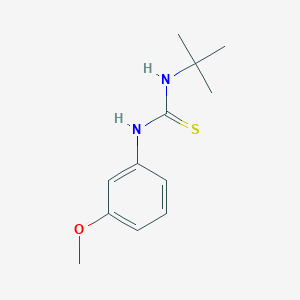
benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have a protective effect against certain types of cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is synthesized through a specific method that involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with benzaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-9-15-11(13)7-12(16-9)17-14-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBPWFSILJXIL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



